テトラクロロビス(テトラヒドロフラン)ジルコニウム

説明

Tetrachlorobis(tetrahydrofuran)zirconium (IV) is an important organic intermediate. It finds applications in agrochemicals, pharmaceuticals, and dyestuff fields . This compound was originally part of the Alfa Aesar product portfolio and is soluble in some organic solvents such as ether, acetone, and dimethylformamide .

Synthesis Analysis

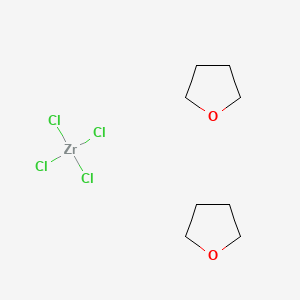

Tetrachlorobis(tetrahydrofuran)zirconium (IV) can be prepared by reacting zirconium tetrachloride with tetrahydrofuran under appropriate conditions .Molecular Structure Analysis

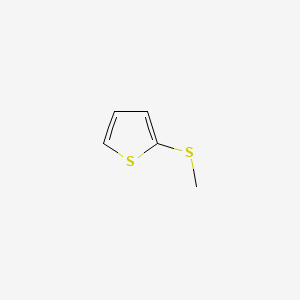

The compound exhibits distorted octahedral coordination geometry around zirconium, with two tetrahydrofuran ligands in a cis configuration . The difference in trans influence between the tetrahydrofuran and chloride ligands leads to slightly different groups of chloride ligands, resulting in varying Zr–Cl bond lengths .Chemical Reactions Analysis

Tetrachlorobis(tetrahydrofuran)zirconium (IV) serves as a catalyst in organic synthesis, including the preparation of fluorocarbon materials and polymer materials. It also catalyzes reactions involving nitrogen heterocycles and olefins .科学的研究の応用

農薬製造

農薬分野では、この化合物は、除草剤、殺虫剤、肥料の合成における中間体として役立ちます 。その反応性は、作物を害虫や病害から保護したり、必須栄養素を供給することで成長を助ける化合物を作るために利用されます。

医薬品中間体

医薬品業界は、テトラクロロビス(テトラヒドロフラン)ジルコニウムを医薬品製造の中間体として利用することから恩恵を受けています 。それは、医薬品の効力にとって不可欠な特定のキラル配置を必要とする有効成分(API)の合成において役割を果たします。

染料分野

このジルコニウム化合物は、染料や顔料の製造にも利用されています 。その化学的特性は、繊維、インク、コーティングで使用される着色剤の合成に役立ち、材料に安定性と所望の色特性をもたらします。

エネルギー貯蔵ソリューション

エネルギー貯蔵の分野では、この化合物はバッテリー技術の開発に利用されています 。これは、電解質の合成やカソード材料の成分として関与し、バッテリーの性能、容量、寿命を向上させることができます。

作用機序

Target of Action

Tetrachlorobis(tetrahydrofuran)zirconium is a complex compound that primarily targets chemical reactions as a catalyst . It is used as an important organic intermediate in various fields such as agrochemicals, pharmaceuticals, and dyestuff .

Mode of Action

Tetrachlorobis(tetrahydrofuran)zirconium interacts with its targets by facilitating chemical reactions. It contains zirconium with distorted octahedral coordination geometry, with two tetrahydrofuran ligands cis with respect to each other . The difference in trans influence of the tetrahydrofuran and chloride ligands leads to two marginally different groups of chloride ligands .

Biochemical Pathways

As a catalyst, it likely influences a variety of chemical reactions in the production of agrochemicals, pharmaceuticals, and dyestuffs .

Result of Action

The molecular and cellular effects of Tetrachlorobis(tetrahydrofuran)zirconium’s action are largely dependent on the specific reactions it catalyzes. As a catalyst, it accelerates chemical reactions without being consumed, enabling the efficient production of various compounds in the fields of agrochemicals, pharmaceuticals, and dyestuffs .

Action Environment

The action, efficacy, and stability of Tetrachlorobis(tetrahydrofuran)zirconium can be influenced by various environmental factors. For instance, it has a vapor pressure of 152 mmHg at 25 °C (lit.) , indicating that it can evaporate into the air under certain conditions. It is also recommended to be stored under nitrogen at ambient temperatures , suggesting that it may react with oxygen or moisture in the air. These factors should be carefully controlled to ensure the effective use of Tetrachlorobis(tetrahydrofuran)zirconium.

生化学分析

Biochemical Properties

Tetrachlorobis(tetrahydrofuran)zirconium plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules is primarily through coordination bonds, where the zirconium atom forms complexes with the active sites of enzymes and proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways. For instance, Tetrachlorobis(tetrahydrofuran)zirconium has been shown to interact with metalloproteins, altering their catalytic activity and affecting metabolic processes .

Cellular Effects

The effects of Tetrachlorobis(tetrahydrofuran)zirconium on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, Tetrachlorobis(tetrahydrofuran)zirconium has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, the compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, Tetrachlorobis(tetrahydrofuran)zirconium exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, where the zirconium atom forms coordination bonds with the active sites of enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific enzyme involved. Furthermore, Tetrachlorobis(tetrahydrofuran)zirconium can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrachlorobis(tetrahydrofuran)zirconium can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term studies have shown that Tetrachlorobis(tetrahydrofuran)zirconium can have sustained effects on cellular function, including prolonged inhibition of metabolic enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of Tetrachlorobis(tetrahydrofuran)zirconium vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity. At higher doses, Tetrachlorobis(tetrahydrofuran)zirconium can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

Tetrachlorobis(tetrahydrofuran)zirconium is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key metabolic enzymes, leading to altered levels of metabolites and changes in metabolic flux. Additionally, Tetrachlorobis(tetrahydrofuran)zirconium can affect the activity of cofactors, further influencing metabolic pathways and cellular metabolism .

Transport and Distribution

Within cells and tissues, Tetrachlorobis(tetrahydrofuran)zirconium is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of Tetrachlorobis(tetrahydrofuran)zirconium can influence its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of Tetrachlorobis(tetrahydrofuran)zirconium is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s interaction with biomolecules and its overall biochemical activity. For example, Tetrachlorobis(tetrahydrofuran)zirconium may accumulate in the mitochondria, where it can influence mitochondrial function and energy production .

特性

IUPAC Name |

oxolane;tetrachlorozirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O.4ClH.Zr/c2*1-2-4-5-3-1;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJJKYYENYIHFF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC1.C1CCOC1.Cl[Zr](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl4O2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049820 | |

| Record name | Zirconium(IV) chloride tetrahydrofuran complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21959-01-3 | |

| Record name | Zirconium(IV) chloride tetrahydrofuran complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium(IV) chloride tetrahydrofuran complex (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research reveal about the reactivity of Tetrachlorobis(tetrahydrofuran)zirconium with phosphines?

A1: The research paper you provided, "Substitution or nucleophilic attack by phosphines on tetrachlorobis(tetrahydrofuran)zirconium" [], investigates the reactivity of this zirconium complex with various phosphine ligands. The study likely explores whether the phosphines replace the tetrahydrofuran (THF) molecules in a substitution reaction or attack the zirconium center directly in a nucleophilic addition reaction. Further conclusions about the interaction, downstream effects, and reaction mechanisms would require access to the full text of the paper.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Dimethylamino)ethyl]morpholine](/img/structure/B1585578.png)